molecular formula C13H18O B1357980 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one CAS No. 898766-21-7

1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one

Cat. No. B1357980
M. Wt: 190.28 g/mol
InChI Key: AAYZRNXUGXYDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including 1-(2,3-Dimethylphenyl)piperazine, often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications.


Molecular Structure Analysis

Piperazine-based molecules, including 1-(2,3-Dimethylphenyl)piperazine, exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring.


Chemical Reactions Analysis

The chemical reactivity and properties of 1-(2,3-Dimethylphenyl)piperazine and similar compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications.


Physical And Chemical Properties Analysis

The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy.

Scientific Research Applications

Synthesis and Structure Analysis

  • The compounds [Mn(L1)(N3)]·H2O and [Mn(L2)(N3)], which incorporate a structure similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, have been studied for their synthesis, structures, and magnetic properties. These compounds exhibit antiferromagnetic interactions and spin canting at low temperatures, highlighting their potential in magnetic studies (Song et al., 2014).

Molecular Complex Formation

  • Research on molecular complexes involving compounds related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol, has been conducted. These studies are crucial for understanding molecular interactions and crystal structures (Toda, Tanaka, & Mak, 1985).

Fragrance Material Analysis

  • A detailed toxicologic and dermatologic review of a similar fragrance ingredient, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, provides insights into the physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data of related compounds. This information is crucial for fragrance material safety assessments (Scognamiglio, Letizia, & Api, 2013).

Luminescence Sensing Applications

  • The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. Such applications are significant in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

Crystallography and Chemical Reactions

  • Studies on the crystallography and chemical reactions of compounds similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1-aryl-2,2-dimethylpropane-1,3-diols, contribute to our understanding of chemical structures and reaction mechanisms. These insights are valuable in synthetic chemistry and material science (Hu & Kellogg, 1997).

Safety And Hazards

The safety data sheet for a similar compound, Diphenylmethanol, suggests that it is not a hazardous substance or mixture .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYZRNXUGXYDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611198
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one

CAS RN

898766-21-7
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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